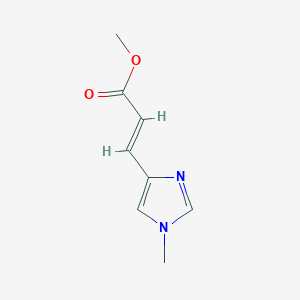
2-Propenoic acid, 3-(1-methyl-1H-imidazol-4-yl)-, methyl ester, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate is an organic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-4-yl)-, methyl ester, (E)- typically involves the reaction of 1-methyl-1H-imidazole-4-carbaldehyde with methyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 1-methyl-1H-imidazole-4-carbaldehyde reacts with the active methylene group of methyl acrylate in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimization for yield and purity. This might involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Methyl 3-(1-methyl-1H-imidazol-4-yl)propanoate.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学研究应用
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing imidazole rings.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting enzymes or receptors that interact with imidazole-containing compounds.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-4-yl)-, methyl ester, (E)- depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with various biological targets, including metal ions and protein active sites, which can lead to inhibition or activation of enzymatic activity.
相似化合物的比较
Similar Compounds
Methyl (E)-3-(1H-imidazol-4-yl)acrylate: Similar structure but lacks the methyl group on the imidazole ring.
Ethyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)propanoate: Similar structure but with a saturated ester moiety.
Uniqueness
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate is unique due to the presence of both the imidazole ring and the acrylate moiety, which allows it to participate in a wide range of chemical reactions. The methyl group on the imidazole ring can also influence its reactivity and biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
70346-53-1 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC 名称 |
methyl (E)-3-(1-methylimidazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C8H10N2O2/c1-10-5-7(9-6-10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+ |
InChI 键 |
ZJFGWCZJLLTFSC-ONEGZZNKSA-N |
手性 SMILES |
CN1C=C(N=C1)/C=C/C(=O)OC |
规范 SMILES |
CN1C=C(N=C1)C=CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















